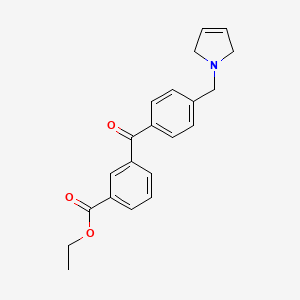
Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
Overview
Description
Compounds with a pyrrole structure, such as the one in your query, are often used in medicinal chemistry . For example, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has been found to increase monoclonal antibody production .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves condensation reactions . For instance, a mixture of carboxylic acid moiety and appropriate ketones can be refluxed for several hours in the presence of glacial acetic acid .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques. For example, the structure of 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- has been made available as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving pyrrole derivatives can vary widely depending on the specific compound and the conditions. In some cases, these compounds have been found to improve monoclonal antibody production in cell cultures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- is 139.1519 .Scientific Research Applications
Supramolecular Structures
Research by Portilla et al. (2007) explored molecules closely related to Ethyl 3-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate in the context of supramolecular structures. They found that molecules like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate are linked by hydrogen bonds forming chain and sheet structures, highlighting potential applications in designing novel molecular architectures (Portilla et al., 2007).
Histone Deacetylase Inhibition
A study by Mai et al. (2004) investigated derivatives similar to this compound for their potential as histone deacetylase inhibitors. These compounds can modulate gene expression and have implications in cancer therapy and other diseases where epigenetic regulation is a factor (Mai et al., 2004).
Alkylation Reactions
The work of Seebach and Estermann (1987) on dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates, which are structurally related to the compound , showcases the importance of these molecules in alkylation reactions. Their research provides insights into the synthesis of enantiomerically pure amino acid derivatives, which are crucial in pharmaceutical chemistry (Seebach & Estermann, 1987).
Proteinase Inhibition
Research on molecules structurally similar to this compound, like [Ethyl p -(6-guanidinohexanoyloxy) benzoate]methanesulfonate, demonstrates their potential as serine proteinase inhibitors. Such inhibitors have applications in thrombosis research and the development of anticoagulant drugs (Ohno et al., 1980).
Renewable PET Production
Pacheco et al. (2015) discussed the use of ethyl 4-(methoxymethyl)benzoate in the synthesis of biobased terephthalic acid precursors for renewable PET production. This research is crucial for developing sustainable materials and reducing dependence on fossil fuels (Pacheco et al., 2015).
Nonlinear Optical Properties
Kiven et al. (2023) investigated the nonlinear optical (NLO) properties of derivatives of Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, highlighting their potential as NLO materials. These findings are significant for the development of materials used in photonics and telecommunications (Kiven et al., 2023).
Mechanism of Action
Target of Action
It is known that compounds containing a pyrrole moiety, like this one, have a broad range of biological properties . They are known to interact with various biological targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Compounds containing a pyrrole moiety are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some pyrrole derivatives have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Biochemical Pathways
Compounds containing a pyrrole moiety are known to interact with various biochemical pathways, leading to diverse downstream effects .
Result of Action
It is known that compounds containing a pyrrole moiety can have diverse biological effects, such as antimicrobial potential and the ability to improve monoclonal antibody production .
Future Directions
properties
IUPAC Name |
ethyl 3-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h3-11,14H,2,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVZXDSPAJSQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643021 | |
| Record name | Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-91-2 | |
| Record name | Ethyl 3-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



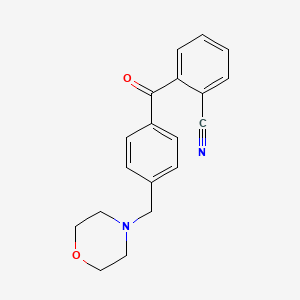
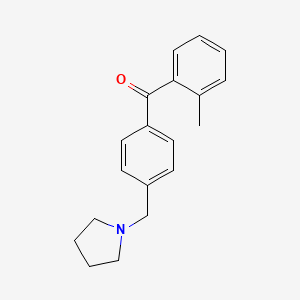



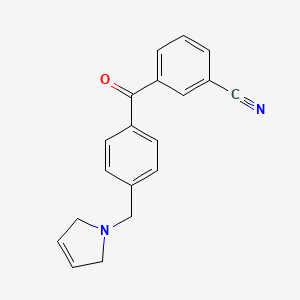

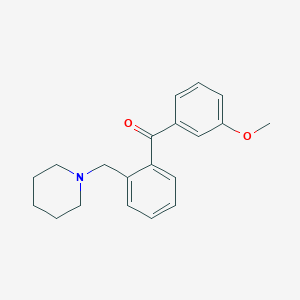
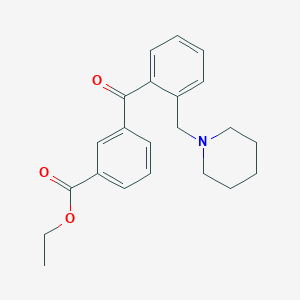


![2-Cyano-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614181.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1614182.png)
